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Compound of Interest

Compound Name: 4-Ethyl-4'-iodobiphenyl

Cat. No.: B096750 Get Quote

CAS Number: 17078-76-1

This technical guide provides a comprehensive overview of 4-Ethyl-4'-iodobiphenyl, a key

intermediate in the synthesis of advanced materials, particularly liquid crystals. This document

is intended for researchers, scientists, and professionals in drug development and materials

science, offering detailed information on its chemical properties, synthesis, and applications.

Core Chemical Information
4-Ethyl-4'-iodobiphenyl is a disubstituted biphenyl derivative. The biphenyl core provides a

rigid structural framework, while the ethyl and iodo substituents offer sites for further chemical

modification, making it a versatile building block in organic synthesis.[1]

Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-Ethyl-4'-iodobiphenyl is
presented in the table below. This data is crucial for its handling, storage, and application in

various chemical reactions.
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Property Value Reference

CAS Number 17078-76-1 [1]

Molecular Formula C₁₄H₁₃I [1]

Molecular Weight 308.16 g/mol [1]

Appearance White to off-white powder/solid [1]

Boiling Point 347.4 ± 31.0 °C [1]

Density 1.470 ± 0.06 g/cm³ [1]

Purity Often supplied at >99.5% [1]

Synthesis of 4-Ethyl-4'-iodobiphenyl
The primary synthetic route to 4-Ethyl-4'-iodobiphenyl is through a Suzuki-Miyaura cross-

coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an

aryl halide and an organoboron compound. In this case, a suitable ethylphenylboronic acid can

be coupled with a diiodobenzene derivative, or alternatively, 4-iodophenylboronic acid can be

coupled with an ethyl-substituted aryl halide.

Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 4-substituted-4'-iodobiphenyls via

Suzuki-Miyaura coupling, which can be adapted for the synthesis of 4-Ethyl-4'-iodobiphenyl.

Materials:

4-Ethylphenylboronic acid

1,4-Diiodobenzene

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Sodium carbonate (Na₂CO₃)
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Toluene

Ethanol

Water

Ethyl acetate

Brine solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a round-bottom flask, combine 4-ethylphenylboronic acid (1.2

equivalents), 1,4-diiodobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).

Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08

equivalents) to the flask.

Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.

Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, for 15-20

minutes to remove oxygen, which can deactivate the palladium catalyst.

Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor

the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate and wash with water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 4-Ethyl-4'-iodobiphenyl.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data (Reference)
While specific spectra for 4-Ethyl-4'-iodobiphenyl are not readily available in public

databases, the expected spectral characteristics can be inferred from its structure and data for

the parent compound, 4-iodobiphenyl.
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Spectroscopy Expected Features

¹H NMR

- Aromatic protons (multiplets in the range of

7.0-8.0 ppm). - Ethyl group protons: a quartet

around 2.7 ppm (-CH₂) and a triplet around 1.3

ppm (-CH₃).

¹³C NMR

- Aromatic carbons (signals between 120-145

ppm). - Carbon bearing the iodine atom (signal

around 90-100 ppm). - Ethyl group carbons:

signals around 28 ppm (-CH₂) and 15 ppm (-

CH₃).

IR Spectroscopy

- C-H stretching (aromatic) ~3030 cm⁻¹. - C-H

stretching (aliphatic) ~2960-2850 cm⁻¹. - C=C

stretching (aromatic) ~1600-1450 cm⁻¹. - C-I

stretching ~500-600 cm⁻¹.

Mass Spectrometry

- Molecular ion peak (M⁺) at m/z = 308. -

Characteristic isotopic pattern for iodine. -

Fragmentation peaks corresponding to the loss

of the ethyl group and iodine.

Applications
Liquid Crystal Synthesis
The primary application of 4-Ethyl-4'-iodobiphenyl is as a crucial intermediate in the synthesis

of liquid crystal materials.[1] The biphenyl core provides the necessary rigidity and linearity for

molecules to exhibit liquid crystalline phases. The ethyl group influences the mesophase

behavior and melting point, while the iodine atom serves as a reactive site for further

elaboration of the molecular structure. This allows for the fine-tuning of properties such as

dielectric anisotropy, viscosity, and optical birefringence, which are critical for the performance

of liquid crystal displays (LCDs).
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Caption: General workflow for liquid crystal synthesis using 4-Ethyl-4'-iodobiphenyl.

Drug Development
Biphenyl scaffolds are prevalent in many pharmaceutical compounds due to their ability to

mimic the interactions of peptide backbones and their favorable pharmacokinetic properties.

While there is no specific information linking 4-Ethyl-4'-iodobiphenyl directly to a drug

development program, its structural motif is of significant interest in medicinal chemistry. The
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ethyl group can modulate lipophilicity, and the iodine atom can be used to introduce other

functional groups or as a heavy atom for X-ray crystallography studies of drug-target

interactions. Substituted biphenyls are found in drugs with a wide range of therapeutic

applications, including antihypertensive and anti-inflammatory agents.

Safety and Handling
4-Ethyl-4'-iodobiphenyl should be handled in accordance with standard laboratory safety

procedures. It is recommended to use personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a

fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by

the supplier.

Conclusion
4-Ethyl-4'-iodobiphenyl is a valuable and versatile chemical intermediate with significant

applications in materials science, particularly in the synthesis of liquid crystals. Its well-defined

structure and reactive functional groups allow for the precise engineering of molecular

properties. This guide provides a foundational understanding of its synthesis, properties, and

applications for researchers and professionals in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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